![molecular formula C17H19N3O2S B5715587 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cardiac function.
Mecanismo De Acción
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist exerts its therapeutic effects by selectively binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, a chemokine receptor that is involved in various physiological and pathological processes. By blocking the activation of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can inhibit the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiac dysfunction.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and migration, reduction of inflammation, and improvement of cardiac function. It has also been shown to modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific signaling pathways. However, its limitations include its relatively low solubility and stability, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, including the optimization of its synthesis method to improve its solubility and stability, the identification of novel therapeutic targets for 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, and the evaluation of its efficacy in preclinical and clinical trials for various diseases. Additionally, the development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist as a diagnostic tool for cancer and other diseases is also a promising area of research.
Conclusion:
In conclusion, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide and inhibition of downstream signaling pathways make it a valuable tool for studying the pathogenesis of cancer, inflammation, and cardiovascular diseases. The optimization of its synthesis method and evaluation of its efficacy in preclinical and clinical trials will pave the way for its future use in clinical practice.
Métodos De Síntesis
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-bromo-3-nitrobenzoic acid, followed by reduction with palladium on carbon and hydrogen gas. The intermediate product is further reacted with cyclohexyl isocyanate to obtain the final product.
Propiedades
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h6-12H,1-5H2,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAKDJWVPNOLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclohexylcarbonyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.